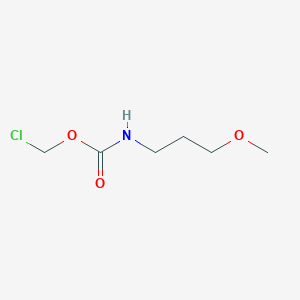
chloromethyl N-(3-methoxypropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl N-(3-methoxypropyl)carbamate is an organic compound with the molecular formula C6H12ClNO3. It is a carbamate derivative, which is a class of compounds known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloromethyl group and a methoxypropyl group attached to the carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl N-(3-methoxypropyl)carbamate typically involves the reaction of chloromethyl chloroformate with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
ClCH2OCOCl+NH2CH2CH2OCH3→ClCH2OCO-NH-CH2CH2OCH3+HCl
This reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts, such as iron-chrome catalysts, can enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl N-(3-methoxypropyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Various substituted carbamates.
Hydrolysis: 3-methoxypropylamine and carbon dioxide.
Oxidation and Reduction: Depending on the specific reaction, different oxidized or reduced products can be formed.
Scientific Research Applications
Chloromethyl N-(3-methoxypropyl)carbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of chloromethyl N-(3-methoxypropyl)carbamate involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can react with nucleophilic amino acid residues in enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity. This mechanism is similar to that of other carbamate-based inhibitors, which target serine hydrolases and other enzymes involved in critical biological processes .
Comparison with Similar Compounds
Chloromethyl N-(3-methoxypropyl)carbamate can be compared with other carbamate derivatives, such as:
Methyl carbamate: A simpler carbamate with a methyl group instead of the chloromethyl and methoxypropyl groups.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group.
Phenyl carbamate: Contains a phenyl group, offering different reactivity and applications.
Properties
Molecular Formula |
C6H12ClNO3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
chloromethyl N-(3-methoxypropyl)carbamate |
InChI |
InChI=1S/C6H12ClNO3/c1-10-4-2-3-8-6(9)11-5-7/h2-5H2,1H3,(H,8,9) |
InChI Key |
WTFQVVBYYNAQIF-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















